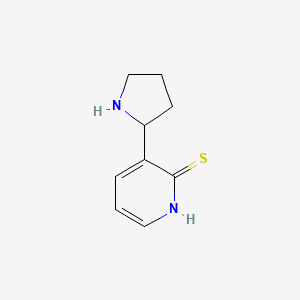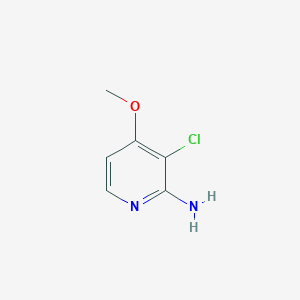
3-Chloro-4-methoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methoxypyridin-2-amine: is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methoxy group at the fourth position, and an amino group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloro-4-methoxypyridine with an amine source under appropriate conditions. For example, the reaction can be carried out using ammonia or an amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically requires heating to facilitate the substitution process.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-4-methoxypyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Formation of hydroxylated or carbonylated pyridines.
Reduction Reactions: Formation of aminated pyridines.
Scientific Research Applications
3-Chloro-4-methoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator , interacting with specific molecular targets to exert its effects. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets. The amino group at the second position can form hydrogen bonds with active site residues, enhancing its inhibitory activity.
Comparison with Similar Compounds
- 3-Chloro-2-methoxypyridin-4-amine
- 4-Chloro-3-methoxypyridin-2-amine
- 2-Chloro-3-methoxypyridin-4-amine
Comparison:
3-Chloro-4-methoxypyridin-2-amine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the presence of the methoxy group at the fourth position and the amino group at the second position provides distinct electronic and steric effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-chloro-4-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) |
InChI Key |
PHWRVJGBBFMUCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


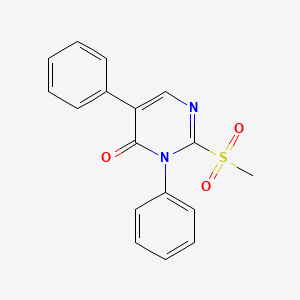

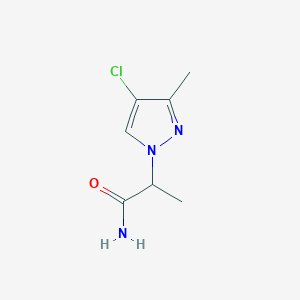
![3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059022.png)
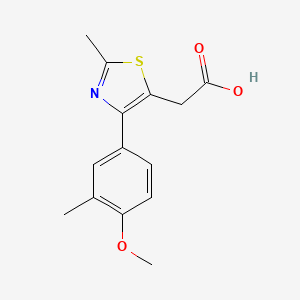
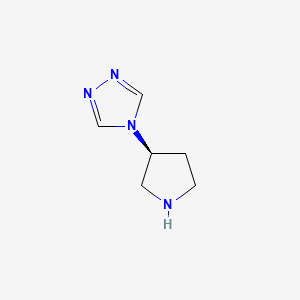
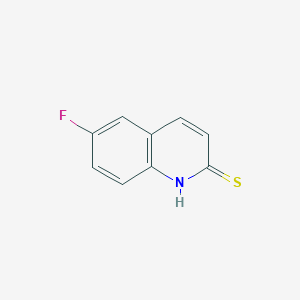
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
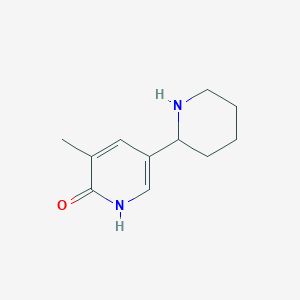
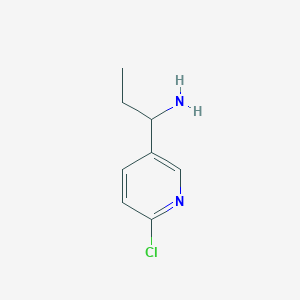
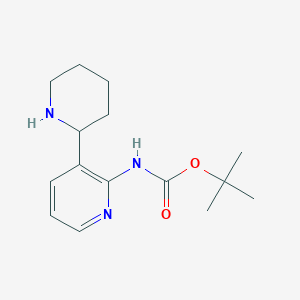
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
